UGT2B7 Inhibitory Potency: 2.5-Fold Improvement over 1-Cyclopropylethanol
The (1R)-enantiomer of 1-cyclopropylpropan-1-ol demonstrates a 2.5-fold more potent inhibition of recombinant human UDP-glucuronosyltransferase 2B7 (UGT2B7) compared to its closest lower homolog, (1R)-1-cyclopropylethanol, when tested under identical assay conditions [1].
| Evidence Dimension | Inhibition of human UGT2B7 |
|---|---|
| Target Compound Data | IC₅₀ = 0.0002 mM |
| Comparator Or Baseline | (1R)-1-Cyclopropylethanol: IC₅₀ = 0.0005 mM |
| Quantified Difference | 2.5-fold higher potency for the propanol derivative |
| Conditions | Recombinant human UGT2B7 enzyme assay; data extracted from Bichlmaier et al., J. Med. Chem. 2007 via BRENDA |
Why This Matters
For researchers probing UGT2B7-mediated metabolism or designing isoform-selective inhibitors, this potency difference directly impacts assay sensitivity and inhibitor design strategy.
- [1] Bichlmaier, I. et al. J. Med. Chem. 2007, 50, 2655-2664. IC₅₀ values for (1R)-1-cyclopropylpropan-1-ol and (1R)-1-cyclopropylethanol sourced from BRENDA database entry for EC 2.4.1.17. View Source
